molecular formula C43H34O6 B13176534 (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate

(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate

Katalognummer: B13176534
Molekulargewicht: 646.7 g/mol
InChI-Schlüssel: KYBYXNACTYKVOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate is a complex organic compound known for its unique structural properties. It is primarily used in the field of materials science and organic chemistry due to its ability to form cross-linked polymers. This compound is characterized by its high molecular weight and the presence of multiple aromatic rings, which contribute to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves several steps. The process typically begins with the preparation of the fluorene and naphthalene derivatives. These intermediates are then subjected to a series of reactions, including etherification and acrylation, to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves its ability to form cross-linked networks through polymerization. The acrylate groups react with various initiators to form free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional network that imparts strength and stability to the material .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

These comparisons highlight the unique properties of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate, particularly its ability to form strong, cross-linked polymers.

Eigenschaften

Molekularformel

C43H34O6

Molekulargewicht

646.7 g/mol

IUPAC-Name

2-[6-[9-[6-(2-prop-2-enoyloxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethyl prop-2-enoate

InChI

InChI=1S/C43H34O6/c1-3-41(44)48-23-21-46-35-19-15-29-25-33(17-13-31(29)27-35)43(39-11-7-5-9-37(39)38-10-6-8-12-40(38)43)34-18-14-32-28-36(20-16-30(32)26-34)47-22-24-49-42(45)4-2/h3-20,25-28H,1-2,21-24H2

InChI-Schlüssel

KYBYXNACTYKVOY-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OCCOC1=CC2=C(C=C1)C=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OCCOC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.